![molecular formula C24H19Cl2N3O2S B2491110 N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422530-24-3](/img/structure/B2491110.png)
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and synthesis of quinazoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds often exhibit potent biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis Analysis
Synthetic approaches to quinazoline derivatives generally involve palladium-catalyzed Buchwald–Hartwig coupling reactions, Pummerer-type cyclization, or acid-catalyzed cyclocondensation reactions. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared using palladium-catalyzed coupling reactions in the presence of KOt-Bu, in 1,4-dioxane as a solvent (Nowak et al., 2015). Similarly, the cyclization of N-substituted formamides using boron trifluoride diethyl etherate has been reported to yield tetrahydroisoquinolines and benzazepines (Saitoh et al., 2001).
Applications De Recherche Scientifique
Antimicrobial Applications
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, studies by Desai et al. (2007, 2011) focused on the synthesis and characterization of new quinazolines, showcasing their potential as antimicrobial agents against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Anticancer Research
This compound and its analogs have been explored for their anticancer effects, particularly against breast cancer cell lines. Gaber et al. (2021) synthesized new derivatives and tested their efficacy on the MCF-7 breast cancer cell line, finding that several compounds demonstrated strong anticancer activity, comparable to doxorubicin, a commonly used chemotherapy drug (Gaber et al., 2021).
Antihypertensive Potential
Research into piperidine derivatives with a quinazoline ring system, related to the core structure of the compound , has shown potential antihypertensive effects. Takai et al. (1986) synthesized and tested such derivatives for antihypertensive activity in spontaneously hypertensive rat models, with some compounds producing significant hypotension, indicating their potential as antihypertensive agents (Takai et al., 1986).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N3O2S/c25-18-6-1-15(2-7-18)11-12-27-22(30)17-5-10-20-21(13-17)28-24(32)29(23(20)31)14-16-3-8-19(26)9-4-16/h1-4,6-9,17,20-21H,5,10-14H2,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEDLZMCLPHRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCCC3=CC=C(C=C3)Cl)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)
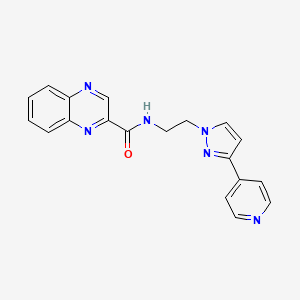
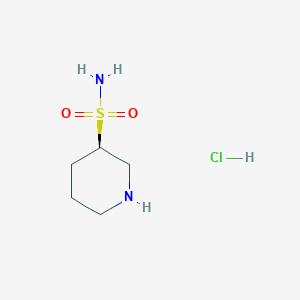
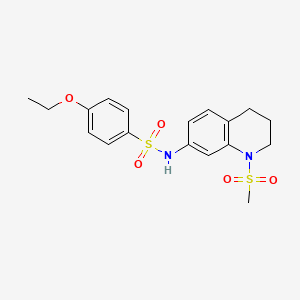
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)
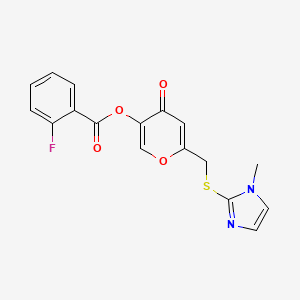

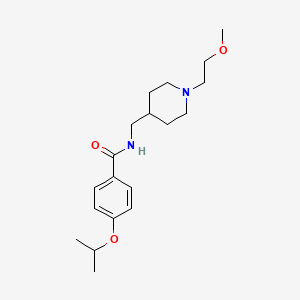
![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)